1-Amino-3-(pyridin-2-yl)propan-2-one is an organic compound characterized by the molecular formula and a molecular weight of 150.18 g/mol. It is classified as an amino ketone due to the presence of both an amino group and a ketone functional group within its structure. The compound has garnered attention for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
The synthesis of 1-Amino-3-(pyridin-2-yl)propan-2-one typically involves the reaction of 3-pyridinecarboxaldehyde with an appropriate amine under controlled conditions. This reaction often employs catalysts or specific solvents to enhance yield and selectivity.
Methods:
Technical details regarding the specific reaction conditions can vary, but generally include:
The molecular structure of 1-Amino-3-(pyridin-2-yl)propan-2-one can be described using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 150.18 g/mol |
IUPAC Name | 1-amino-3-(pyridin-2-yl)propan-2-one |
InChI | InChI=1S/C8H10N2O/c9-6-8(11)5-7-3-1-2-4-10-7/h1-4H,5-6,9H2 |
InChI Key | QEMGLOOZPJXSEE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)CC(=O)CN |
The structure features a pyridine ring attached to a propanone backbone, with an amino group positioned on the second carbon of the propanone chain.
1-Amino-3-(pyridin-2-yl)propan-2-one is versatile in its reactivity, participating in various chemical reactions:
Reactions:
These reactions expand the utility of 1-Amino-3-(pyridin-2-yl)propan-2-one in synthetic organic chemistry.
The mechanism of action for 1-Amino-3-(pyridin-2-yl)propan-2-one involves its interaction with specific biological targets, such as enzymes and receptors.
Process:
Data on specific interactions are still being explored, but preliminary studies suggest that it may influence kinase activity, making it a candidate for further pharmacological investigation.
The physical and chemical properties of 1-Amino-3-(pyridin-2-yl)propan-2-one are crucial for understanding its behavior in different environments:
Property | Value |
---|---|
Appearance | White to off-white solid |
Melting Point | Not specified in sources |
Solubility | Soluble in polar solvents |
Stability | Stable under standard conditions |
Chemical analyses indicate that it exhibits typical reactivity associated with amino ketones, including susceptibility to electrophilic attack due to the electron-rich nitrogen atom.
1-Amino-3-(pyridin-2-yl)propan-2-one has several scientific applications:
Scientific Uses:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1